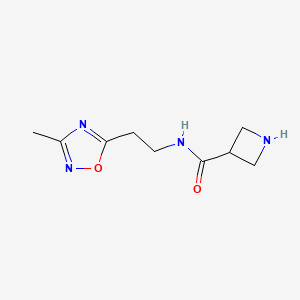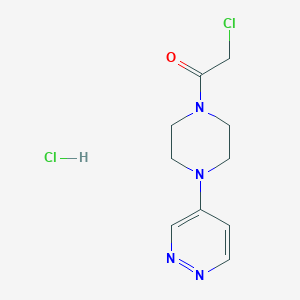
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O3 and its molecular weight is 414.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Behavioral Pharmacology and Neurotransmitter Antagonism
A novel, selective 5-hydroxytryptamine1B (5-HT1B) antagonist, related to the piperazine class of compounds, has been studied for its anxiolytic and antidepressant potential. This compound shows promise in the treatment of anxiety and affective disorders based on its performance in various animal models, suggesting a utility for similar compounds in psychiatric and neurological research (Hudzik et al., 2003).
DNA Interaction and Drug Design
Compounds like Hoechst 33258, a benzimidazole derivative, demonstrate strong binding to the minor groove of double-stranded DNA, highlighting their use in cellular biology for chromosome and nuclear staining. Such compounds serve as bases for designing drugs with improved selectivity and efficiency in targeting DNA, offering pathways for developing novel therapeutics and research tools in cancer and genetic studies (Issar & Kakkar, 2013).
Molecular Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds, such as 2-Fluoro-4-bromobiphenyl, underline the importance of these molecules in the development of pharmaceuticals like flurbiprofen. These studies contribute to the field of organic chemistry by providing insights into novel synthesis pathways and the potential for creating more effective and safer medications (Qiu et al., 2009).
Pharmacophore Analysis for CNS Disorders
The N-phenylpiperazine subunit, a common structure within this class of compounds, has been recognized for its versatility in medicinal chemistry, particularly in treating CNS disorders. This highlights the ongoing interest in phenylpiperazine derivatives for developing new therapeutic agents against various neurological conditions (Maia et al., 2012).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands for Alzheimer's disease has explored the potential of similar compounds in diagnosing and understanding the progression of neurodegenerative diseases. These compounds' interaction with amyloid deposits in the brain could revolutionize the early detection and treatment strategies for Alzheimer's disease (Nordberg, 2007).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-26-10-12-27(13-11-26)20(16-6-8-17(23)9-7-16)15-24-21(28)22(29)25-18-4-3-5-19(14-18)30-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCBBRZISQIJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)

![5-[[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzene-1,3-dicarboxamide](/img/structure/B2794522.png)


![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)

![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)

![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)
